molecular formula C21H15ClN2O3S2 B6546191 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895463-93-1

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Cat. No. B6546191
CAS RN: 895463-93-1
M. Wt: 442.9 g/mol
InChI Key: UMCHIKYBFDECEE-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” is a chemical compound with the molecular formula C15H12N2OS . It has a molecular weight of 268.3 g/mol . Another similar compound is “N-{4-[(1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide” with the molecular formula C15H13N3O3S2 and a molecular weight of 347.4 g/mol .


Synthesis Analysis

A total of thirty-five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and the structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, (1)H NMR, (13)C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” was confirmed using various techniques such as IR, (1)H NMR, (13)C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” derivatives were confirmed using elemental analysis and various spectroscopic techniques .


Physical And Chemical Properties Analysis

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide” has a molecular weight of 268.3 g/mol, an XLogP3 of 3.4, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The similar compound “N-{4-[(1,3-benzothiazol-2-yl)sulfamoyl]phenyl}acetamide” has a molecular weight of 347.4 g/mol, an XLogP3-AA of 2.4, two hydrogen bond donor count, six hydrogen bond acceptor count, and four rotatable bond count .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives demonstrated better inhibition potency .

Luminescent Properties

Benzothiazole derivatives have been studied for their luminescent properties . These compounds show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation with 365 nm light, these compounds exhibit bright blue-violet, green, and orange emission in aggregated states . This makes them suitable for applications in white light emission .

White Light Emission

The luminescent properties of benzothiazole derivatives make them useful in the fabrication of white-light emitting devices . By doping these compounds into a polymer matrix at a certain proportion, an emission that lies at the saturated white-light region with CIE chromaticity coordinates of (0.31, 0.32) was obtained . This provides a flexible and simple fabrication process of a white-light emitting device using three structurally-similar compounds without detrimental energy transfer .

Organic Synthesis

Benzothiazole derivatives are used in organic synthesis . The synthesis of these derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Medicinal Chemistry

Benzothiazole derivatives play a significant role in medicinal chemistry . They are used in the development of new methods for the natural product inspired bioactive glycohybrids .

Molecular Docking Studies

Benzothiazole derivatives are used in molecular docking studies . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S2/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCHIKYBFDECEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

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